molecular formula C20H19N3O4 B11013381 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11013381
M. Wt: 365.4 g/mol
InChI Key: PPWYEQZTDBEZRY-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole carboxamide derivative featuring a 1,5-benzodioxepin moiety and a 2-methoxyphenyl substituent. The 2-methoxyphenyl group enhances lipophilicity and may influence binding affinity through steric and electronic effects. This compound is structurally aligned with small-molecule therapeutics targeting enzymes or receptors, though its specific biological targets remain underexplored in the provided evidence .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-25-17-6-3-2-5-14(17)15-12-16(23-22-15)20(24)21-13-7-8-18-19(11-13)27-10-4-9-26-18/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,24)(H,22,23)

InChI Key

PPWYEQZTDBEZRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or β-keto esters.

    Coupling Reactions: The benzodioxepin and pyrazole intermediates are then coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrazole ring or the benzodioxepin ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The benzodioxepin and pyrazole rings can facilitate binding to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in Pyrazole Carboxamides

The compound’s structural analogs differ primarily in substituents on the pyrazole ring and the fused heterocyclic system. Key comparisons include:

Compound Name Substituent R₁ (Position 5) Substituent R₂ (Carboxamide) Key Features
Target Compound 2-Methoxyphenyl 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl Seven-membered benzodioxepin; moderate lipophilicity (predicted)
Compound 5e () Benzo[1,3]dioxol-5-yl 3,5-di-tert-butyl-4-hydroxyphenyl Six-membered benzodioxole; bulky tert-butyl groups enhance metabolic stability
Compound 5a-c () Substituted phenyl N-Benzyl-N-hydroxy Hydroxylamine carboxamide; polar functional group for solubility

Key Observations :

  • The 2-methoxyphenyl group offers less steric hindrance than the 3,5-di-tert-butyl-4-hydroxyphenyl group in 5e, suggesting differential target engagement .
Crystallographic and Conformational Analysis
  • The benzodioxepin ring’s puckering coordinates (amplitude, phase) could be analyzed using Cremer-Pople parameters, differing from five-membered rings due to increased flexibility .

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